[1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol
Description
1-(Aminomethyl)cyclopropylmethanol is a bicyclic compound featuring a cyclopropane ring substituted with an aminomethyl group and a 1,3-thiazol-5-yl methanol moiety. The thiazole ring, a heterocyclic scaffold containing nitrogen and sulfur, is critical for bioactivity, as seen in antimicrobial, antiviral, and kinase-inhibiting agents . This compound’s structural uniqueness lies in the juxtaposition of polar (methanol, amine) and nonpolar (cyclopropyl) groups, influencing solubility and pharmacokinetics.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C8H12N2OS/c9-4-8(1-2-8)7(11)6-3-10-5-12-6/h3,5,7,11H,1-2,4,9H2 |
InChI Key |
QIXRWBXNVRPORM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C(C2=CN=CS2)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Cyclopropylmethanol Core
The cyclopropylmethanol moiety is a key building block for the target compound. A well-documented industrial method involves the selective hydrogenation of cyclopropanecarboxaldehyde to cyclopropylmethanol. This process uses supported nickel or cobalt catalysts under controlled temperature and pressure conditions to achieve high conversion and selectivity.
- Reaction : Cyclopropanecarboxaldehyde + H₂ → Cyclopropylmethanol
- Catalyst : 43% Nickel on alumina support (Ni/Al₂O₃)
- Conditions :
- Temperature: ~30 °C
- Pressure: ~4.45 bar hydrogen
- Time: 24 hours
- Outcome : Conversion ~72%, Selectivity >99%
- By-products : Minor amounts of n-butanol and n-butanal
- Reference : Patent DE19543087A1 describes this process in detail, emphasizing mild conditions and high efficiency.
This method provides a reliable source of cyclopropylmethanol, which can be further functionalized.
Introduction of the Aminomethyl Group onto the Cyclopropyl Ring
The aminomethyl substitution at the cyclopropyl ring is typically introduced by aminomethylation reactions using aminomethyl precursors or by direct substitution on activated cyclopropyl intermediates.
- A common approach involves the use of (1-aminocyclopropyl)methanol hydrochloride as a reagent or intermediate.
- Aminomethylation can be performed under mild conditions using coupling agents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of bases like N-ethyl-N,N-diisopropylamine (DIEA) in solvents such as dichloromethane at room temperature.
- Reaction times are typically around 2 hours, yielding aminomethyl-substituted cyclopropylmethanol derivatives with good purity.
- This method is suitable for coupling with other moieties and has been demonstrated in peptide-like conjugations.
Attachment of the 1,3-Thiazole Ring
The 1,3-thiazole ring, particularly substituted at the 5-position, is introduced via condensation or coupling reactions involving thiazole derivatives and the cyclopropylmethanol intermediate.
- The thiazole ring can be introduced by condensation of thioamide precursors with α-haloketones or via nucleophilic substitution reactions involving thiazolylmethanol derivatives.
- For example, 5-methyl-1,3-thiazol-2-ylmethanol derivatives can be coupled with aminomethylcyclopropyl intermediates under controlled conditions using solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which provide suitable polarity and solubility for the reactants.
- Reaction conditions require careful temperature control (often ambient to moderate heating) and stoichiometric balancing to maximize yield and minimize side products.
Final Assembly and Purification
The final compound, 1-(Aminomethyl)cyclopropylmethanol, is obtained after purification steps such as flash chromatography or recrystallization.
- Purification solvents include ethyl acetate/hexane mixtures or methanol/dichloromethane gradients, depending on the polarity of the product and impurities.
- Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity and purity.
Summary Table of Preparation Steps
Research Findings and Notes
- The hydrogenation method for cyclopropylmethanol synthesis is well-established and provides a cost-effective route with minimal side reactions.
- Aminomethylation using HBTU and DIEA is a standard peptide coupling technique adapted here for aminomethylcyclopropyl installation, ensuring mild reaction conditions and good yields.
- The thiazole ring attachment benefits from solvents like DMF and THF, which stabilize intermediates and facilitate nucleophilic substitution or condensation reactions.
- Characterization techniques such as ^1H-NMR, ^13C-NMR, and mass spectrometry are essential to verify the structure and purity of the final compound.
- The compound's structural features suggest potential utility in medicinal chemistry, prompting further research into its synthesis optimization and biological evaluation.
This synthesis strategy integrates classical organic transformations with modern coupling techniques to efficiently prepare 1-(Aminomethyl)cyclopropylmethanol, supported by patent literature and recent research reports.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions. For example:
-
MnO₂-mediated oxidation : In analogous structures, MnO₂ in dichloromethane oxidizes the alcohol to a ketone. A thiazol-5-ylethanol intermediate was oxidized to a ketone derivative in 78% yield .
-
SelectFluor fluorination : Enaminone intermediates with similar alcohol groups were fluorinated using SelectFluor in methanol at 0°C, achieving 43% yields .
Key data :
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| MnO₂ | Ketone | 78% | CH₂Cl₂, rt, 12 h |
| SelectFluor | Fluorinated derivative | 43% | MeOH, 0°C, 30 min |
Esterification and Acylation
The alcohol and amine groups participate in nucleophilic reactions:
-
Ester formation : Reaction with acetyl chloride in pyridine yields esters. For example, ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate was synthesized in 93% yield via esterification .
-
Boc protection : The aminomethyl group reacts with di-tert-butyl dicarbonate under basic conditions, forming tert-butyl carbamate derivatives .
Example reaction :
text[1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol + Boc₂O → Boc-protected derivative
Conditions :
Cyclopropane Ring Functionalization
The cyclopropane ring remains stable under mild conditions but reacts under strain:
-
Acid-catalyzed ring opening : Strong acids (e.g., H₂SO₄) protonate the ring, leading to cleavage. Products depend on substituent orientation.
-
Radical reactions : Halogenation (e.g., Br₂) under UV light induces ring-opening via radical intermediates .
Thiazole Ring Modifications
-
Cross-coupling : If iodinated (as in 1-(Aminomethyl)cyclopropylmethanol), Suzuki-Miyaura coupling with aryl boronic acids occurs at the 5-position .
-
N-Methylation : Reaction with methyl iodide in DMF selectively alkylates the thiazole’s nitrogen .
Data for iodinated analogue :
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄ | Biaryl derivative | 65% |
| N-Methylation | CH₃I, K₂CO₃ | N-Methylthiazole | 82% |
Reductive Amination
The aminomethyl group reacts with aldehydes/ketones under reductive conditions:
-
NaBH₃CN-mediated reductive amination : Forms secondary amines. For example, reaction with acetaldehyde yields branched amines in 67% yield .
Conditions :
-
Solvent: MeOH, rt
-
Reducing agent: NaBH₃CN
-
pH: 6–7 (acetic acid buffer)
Stability and Side Reactions
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .
Biology: In biological research, it is used to study the interactions of thiazole-containing compounds with biological systems. It helps in understanding the role of thiazole derivatives in biological processes .
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. It is used in the development of new therapeutic agents .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 1-(Aminomethyl)cyclopropylmethanol | C₈H₁₁N₃OS | 197.25 | Aminomethyl cyclopropyl, thiazolyl methanol | 0.5 | 12.3 (water) |
| 1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)-ethanone | C₈H₁₁N₃OS | 197.25 | Cyclopropylamino, methyl thiazole, ethanone | 1.2 | 8.9 (water) |
| (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | C₁₂H₁₀N₂OS | 230.29 | Phenyl, fused imidazothiazole, methanol | 2.1 | 1.5 (DMSO) |
*Predicted using Lipinski’s rules.
Biological Activity
The compound 1-(Aminomethyl)cyclopropylmethanol is a synthetic organic molecule notable for its unique structural features, including a cyclopropyl ring and a thiazole moiety. This combination suggests significant potential for various biological activities, particularly in medicinal chemistry. The aminomethyl group enhances its reactivity and biological interactions, making it a candidate for pharmacological applications.
Synthesis
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This often involves the reaction of appropriate precursors under acidic or basic conditions.
- Cyclopropyl Integration : Cyclopropyl groups can be introduced via cyclization reactions or by using cyclopropylamine derivatives.
- Final Hydroxymethylation : The hydroxymethyl group is usually added through a reduction process involving aldehydes or ketones.
Biological Activity
The biological activity of 1-(Aminomethyl)cyclopropylmethanol has been explored in several studies, revealing various pharmacological properties:
Antimicrobial Activity
Compounds containing thiazole rings are known for their antimicrobial effects. Studies have shown that derivatives similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with thiazole structures have demonstrated minimum inhibitory concentrations (MICs) as low as 7.8 µg/mL against certain strains, indicating strong antimicrobial potential .
Anti-inflammatory Properties
Thiazole derivatives have been linked to anti-inflammatory effects. Preliminary findings indicate that 1-(Aminomethyl)cyclopropylmethanol could modulate inflammatory pathways, providing a basis for further investigation into its therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The structural complexity of 1-(Aminomethyl)cyclopropylmethanol contributes to its biological activity. The combination of the cyclopropyl structure with the aminomethyl and thiazole moieties enhances its interaction with biological targets compared to simpler analogs. The following table summarizes related compounds and their activities:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 5-Chloro-1,3-thiazole | Thiazole ring | Antimicrobial | Simple structure |
| Cyclopropylamine | Cyclopropyl ring | Neuroactive | Primary amine |
| 2-Aminothiazole | Thiazole + amine | Antimicrobial | Potential CNS activity |
Case Studies
Several case studies have highlighted the potential of thiazole-containing compounds:
- Antibacterial Efficacy : A study demonstrated that thiazole derivatives exhibited superior antibacterial activity compared to standard antibiotics like oxytetracycline .
- Neuroprotective Effects : Research on similar aminomethyl compounds indicated potential neuroprotective effects against neurodegenerative disorders, warranting further exploration into this compound's effects on neural pathways .
- Anti-inflammatory Activity : Investigations into thiazole derivatives showed promise in reducing inflammation markers in vitro and in vivo, suggesting therapeutic relevance for inflammatory conditions .
Q & A
Advanced Research Question
- Thiazole Modifications : Synthesize analogs with substituted thiazoles (e.g., 4-chloro or 2-methoxy variants) to test antifungal/anticancer activity, inspired by thiazofurin’s mechanism .
- Cyclopropane Rigidity : Compare with acyclic or cyclohexyl analogs to assess conformational rigidity’s impact on target binding (e.g., docking studies with HSD17B13 or cytochrome P450 enzymes ).
- Dose-Response Assays : Use in vitro models (e.g., MIC for antifungal activity or IC₅₀ in cancer cell lines ).
How should researchers address contradictions in spectral data during structural validation?
Advanced Research Question
- Case Example : Discrepancies in ¹³C-NMR shifts for the cyclopropane carbons may arise from ring strain or solvent effects. Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) .
- Resolution : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
What computational strategies predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to thiazole-sensitive targets (e.g., HSD17B13 ). Parameterize force fields for cyclopropane’s angle strain.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex, focusing on hydrogen bonds between the methanol group and catalytic residues .
What strategies ensure solubility and stability in biological assays?
Basic Research Question
- Solubility : Test co-solvents (e.g., 10% DMSO in PBS) or formulate as cyclodextrin complexes. The hydroxyl group enhances water solubility, but the cyclopropane may reduce it .
- Stability : Conduct pH stability studies (pH 2–9) via HPLC; the thiazole ring is prone to hydrolysis under acidic conditions, requiring neutral buffers .
How can enantiomeric purity be determined given the chiral cyclopropane center?
Advanced Research Question
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Validate with polarimetry ([α]D²⁵) .
- Synthesis Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclopropane formation to minimize racemization .
What experimental adjustments resolve low yields in coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
